molecular formula C18H16N2O B11666398 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine CAS No. 98740-52-4

2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11666398
CAS No.: 98740-52-4
M. Wt: 276.3 g/mol
InChI Key: FGQVGFQXHJMJDD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of heterocyclic compounds It features a perimidine core structure with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 3-methoxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the perimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-2,3-dihydroquinazolin-4(3H)-one: This compound shares a similar core structure but differs in the heterocyclic ring.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, but with different functional groups and applications.

Uniqueness

2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

98740-52-4

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C18H16N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11,18-20H,1H3

InChI Key

FGQVGFQXHJMJDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2

solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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